(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyridine ring, both of which are heterocyclic compounds containing nitrogen . Isoxazole rings are found in many biologically active compounds and are known for their wide spectrum of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Isoxazole rings, for example, can undergo various reactions such as nucleophilic substitution and addition reactions .Scientific Research Applications
Molecular Interaction Studies
The compound has been utilized in studies exploring molecular interactions with cannabinoid receptors. For instance, research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has demonstrated their role as antagonists for the CB1 cannabinoid receptor. These studies use molecular orbital methods for conformational analysis, revealing insights into the binding interactions with receptors (Shim et al., 2002).
Structural Characterization and Antimicrobial Activity
Several studies focus on synthesizing and characterizing structurally similar compounds, evaluating their antimicrobial properties. For instance, research on the synthesis and structural exploration of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone highlights its antiproliferative activity and solid-state intermolecular interactions (Benaka Prasad et al., 2018). Similarly, new pyridine derivatives have been synthesized and their antimicrobial activities evaluated, contributing to the development of new medicinal compounds (Patel et al., 2011).
Antagonistic and Agonistic Effects on Receptors
Research on compounds with similar structures, like SR141716A, has shown inverse agonistic effects at human cannabinoid CB1 receptors. These studies provide crucial insights into the pharmacodynamics of these compounds and their potential therapeutic applications (Landsman et al., 1997).
Development of Novel Antimicrobial and Antifungal Agents
Compounds structurally related to (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal properties. This research contributes to the field of novel antimicrobial agents, addressing the growing concern of microbial resistance (Sanjeeva et al., 2022).
Exploring Diverse Pharmacological Properties
Studies involving the synthesis and characterization of heterocyclic compounds containing similar structures have investigated their potential as histamine H3 receptor antagonists. These findings are significant for developing new therapeutic agents with varied pharmacological effects (Swanson et al., 2009).
Synthesis and Evaluation of Anticonvulsant Agents
Research into the synthesis of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives has been conducted to explore their potential as sodium channel blockers and anticonvulsant agents. Such studies expand the understanding of these compounds' mechanisms and their therapeutic potential in neurology (Malik et al., 2014).
Mechanism of Action
Target of Action
The primary target of (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is the 3C-like Proteinase of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . This proteinase plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention.
Mode of Action
This compound interacts with the 3C-like Proteinase, inhibiting its function
Biochemical Pathways
The inhibition of the 3C-like Proteinase by this compound affects the life cycle of SARS-CoV-2 . By inhibiting this enzyme, the compound disrupts the virus’s ability to replicate, thereby reducing its virulence. The downstream effects of this action on other biochemical pathways are currently unknown and warrant further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of SARS-CoV-2 replication . This disruption can potentially lead to a decrease in viral load and severity of infection.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-15(19-25-12)17(24)21-8-6-20(7-9-21)16(23)14-11-13-4-2-3-5-22(13)18-14/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIFYFFILQCNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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